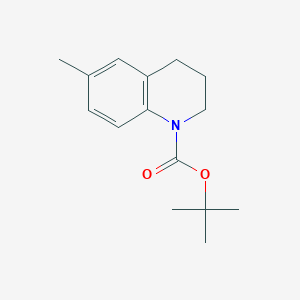

tert-Butyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Description

tert-Butyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a tetrahydroquinoline derivative featuring a tert-butyl carbamate group at the 1-position and a methyl substituent at the 6-position. The 3,4-dihydroquinoline core confers partial saturation, enhancing rigidity and influencing electronic properties. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of opioid receptor modulators .

Properties

IUPAC Name |

tert-butyl 6-methyl-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11-7-8-13-12(10-11)6-5-9-16(13)14(17)18-15(2,3)4/h7-8,10H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGMPUMNSHILPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reaction of 6-methyl-3,4-dihydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-1-carboxylate derivatives, while reduction can produce more saturated quinoline compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have identified quinoline derivatives, including tert-butyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylate, as potential anticancer agents. Research indicates that these compounds can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The inhibition of VEGFR-2 is correlated with increased apoptosis in cancer cells, making this compound a promising candidate for further development as an anticancer therapeutic.

Key Findings:

- Compounds derived from quinoline structures demonstrated significant antiproliferative activity against various cancer cell lines.

- Mechanistic studies suggest that these compounds induce apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and Caspase-7 while reducing VEGFR-2 gene expression .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | VEGFR-2 inhibition |

CFTR Potentiation

Another notable application of quinoline derivatives is their role as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators. Compounds structurally related to this compound have been identified as effective modulators of CFTR function, particularly in the context of cystic fibrosis treatment.

Significant Developments:

- The discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770) has been linked to enhanced CFTR activity in cells expressing the F508del mutation . This class of compounds showcases the potential for structure-based drug design to improve pharmacokinetic properties and selectivity.

Asymmetric Synthesis

This compound has also found applications in asymmetric synthesis processes. Its derivatives are used as chiral building blocks in the synthesis of more complex molecules through methods such as asymmetric transfer hydrogenation.

Process Overview:

- The compound can be utilized in catalytic reactions to produce enantiomerically enriched products under mild conditions, showcasing its versatility in organic synthesis .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Asymmetric Transfer Hydrogenation | CH3CN, 40°C | Up to 73% |

Cancer Research Case Study

In a study involving novel quinolone derivatives targeting VEGFR-2, researchers synthesized a series of compounds based on the quinolone backbone. Among these, this compound exhibited significant antiproliferative effects against cancer cell lines, indicating its potential as a lead compound for further development.

Cystic Fibrosis Treatment Case Study

The evaluation of CFTR potentiators led to the identification of several quinolinone derivatives that enhance chloride transport in F508del-CFTR expressing cells. These findings highlight the importance of structural modifications on the quinolone scaffold to improve efficacy and selectivity for therapeutic applications .

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Physical and Chemical Properties

Key NMR shifts and spectral data highlight substituent effects:

- tert-Butyl 6-(3-oxopropyl)-3,4-dihydroquinoline-1(2H)-carboxylate (): Ketone carbonyl at δ 201.8 (13C NMR) . 1H NMR shows aldehyde proton at δ 9.82 .

- tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate (): Methoxy group at δ 3.84 (1H NMR) and δ 55.2 (13C NMR) . Increased solubility in polar solvents due to electron-donating methoxy .

- tert-Butyl 6-(Naphthalen-2-ylmethyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (): Aromatic protons in δ 7.2–7.8 range (1H NMR) .

The methyl group in the target compound would produce upfield shifts (δ ~2.3–2.5 for CH3) in 1H NMR, with minimal electronic perturbation compared to electron-withdrawing groups.

Comparative Data Table

Biological Activity

Tert-Butyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C15H21NO2

- Molecular Weight : 247.33 g/mol

- CAS Number : 121671-84-9

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections summarize key findings regarding its biological effects.

Antimicrobial Properties

Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit bacterial growth and possess antifungal properties. The specific mechanisms of action are still being elucidated, but it is believed that the heterocyclic structure contributes to their bioactivity .

Cytotoxicity and Antitumor Activity

Research has also highlighted the potential cytotoxic effects of this compound against various cancer cell lines. In vitro studies have shown that this compound exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival and proliferation.

- Interference with Cellular Signaling : It could disrupt signaling pathways involved in cell growth and differentiation, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives may induce oxidative stress in target cells, leading to apoptosis .

Future Research Directions

While preliminary findings are promising, further research is essential to fully understand the biological activity of this compound. Future studies should focus on:

- In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.

- Mechanistic Studies : To elucidate the specific pathways affected by the compound.

- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylate?

- Methodology : The compound is typically synthesized via iridium-catalyzed regio- and enantioselective amination of allyl acetates (e.g., tert-butyl 6-(3-acetoxypent-4-en-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate) with amines like pyrrolidine in DMF at 50°C . Boc (tert-butoxycarbonyl) protection is achieved using Boc₂O and DMAP in anhydrous dichloromethane (DCM) under inert conditions . Purification involves flash column chromatography (silica gel, hexane/acetone gradients) with yields up to 94% .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology :

-

1H/13C NMR : Assign key signals (e.g., δ 1.52 ppm for tert-butyl protons, δ 154.0 ppm for carbonyl carbons) .

-

HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺ = 382.1989) .

-

FTIR : Identify functional groups (e.g., C=O stretch at ~1738 cm⁻¹) .

-

SFC : Determine enantiomeric excess (e.g., 92% ee via chiral stationary phases) .

Key NMR Peaks δ (ppm) Assignment Source tert-butyl (¹H) 1.52 9H, s Quinoline C=O (¹³C) 154.0 Carbonyl Olefinic protons 5.16–5.31 CH₂=CH

Q. What storage conditions ensure compound stability?

- Methodology : Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the Boc group or oxidation of the dihydroquinoline core .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be maximized during synthesis?

- Methodology : Use chiral iridium catalysts (e.g., [Ir(cod)Cl]₂ with phosphine ligands) to control stereochemistry. Monitor ee via SFC with chiral columns (e.g., 92% achieved using (S)-pyrrolidine derivatives) . Optimize reaction temperature (50–60°C) and solvent polarity (DMF preferred for amine reactivity) .

Q. How to resolve contradictory spectral data (e.g., unexpected NMR shifts)?

- Methodology :

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., diastereotopic protons near the quinoline ring) .

- Compare intermediates (e.g., tert-butyl 6-(3-oxopropyl)-3,4-dihydroquinoline-1(2H)-carboxylate) to identify residual solvents or byproducts .

- Use deuterated solvents (CDCl₃) to avoid solvent interference in ¹³C NMR .

Q. What strategies enable regioselective modification of the quinoline core?

- Methodology :

- Suzuki coupling : Introduce aryl/alkyl groups at the 6-position using Pd catalysts .

- Electrophilic substitution : Install electron-withdrawing groups (e.g., trifluoromethyl) via Friedel-Crafts acylation .

- Protection/deprotection : Temporarily block reactive sites (e.g., Boc group for amine protection) during multi-step syntheses .

Q. How to optimize reaction yields in large-scale synthesis?

- Methodology :

-

Catalyst loading : Reduce iridium catalyst to 2 mol% while maintaining >90% yield .

-

Solvent choice : Use DMF for polar intermediates or DCM for Boc protection to enhance solubility .

-

Workup : Employ liquid-liquid extraction (ether/water) and drying agents (MgSO₄) to minimize losses .

Reaction Optimization Parameters Conditions Yield Source Iridium-catalyzed amination 50°C, DMF 94% Boc protection RT, DCM 82%

Q. What role does this compound play in opioid receptor ligand development?

- Methodology : It serves as a key intermediate for mixed-efficacy μ-opioid receptor (MOR) agonists. Substituents at the 6-position (e.g., cyclohexylmethyl) modulate receptor binding affinity. Chiral sulfinamide derivatives (e.g., tert-butyl (R)-4-(((R)-tert-butylsulfinyl)amino)-6-(cyclohexylmethyl)-3,4-dihydroquinoline-1(2H)-carboxylate) are synthesized via Ti(OEt)₄-mediated imine formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.